molecular formula C13H11F3N2O2 B2669662 5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-02-8

5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No. B2669662
CAS RN: 680216-02-8
M. Wt: 284.238
InChI Key: UFLGNFPHBAWESD-UHFFFAOYSA-N
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Description

“5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole” is a chemical compound with the molecular formula C13H11F3N2O2 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of related compounds starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole” and similar compounds can be analyzed using 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole” include its molecular weight, which is 284.23 . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .

Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer and Anti-Diabetic Potential

A series of 1,3,4-Oxadiazoles derivatives were synthesized and evaluated for their anti-cancer and anti-diabetic properties. The synthesis involved condensation of aldehydes and acetophenones with acid hydrazide, yielding Schiff bases, which upon cyclization, produced 1,3,4-oxadiazole derivatives. These compounds were tested for cytotoxic efficacy against the LN229 Glioblastoma cell line and showed significant apoptosis in cancer cells. Additionally, in vivo studies on a genetically modified diabetic model (Drosophila melanogaster) indicated that certain compounds exhibited notable anti-diabetic activity by significantly lowering glucose levels (Sathyanarayana D. Shankara et al., 2022).

Antibacterial Activity

Novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were prepared and examined for their antibacterial activity, showcasing the versatility of oxadiazole derivatives in combating bacterial infections (A. Parameshwar et al., 2017).

Anti-protozoal Activity

The synthesis of novel oxadiazolyl pyrrolo triazole diones demonstrated significant anti-protozoal and cytotoxic activities, further highlighting the potential of 1,2,4-oxadiazole and 1,2,3-triazole containing compounds as bioactive agents (Y. Dürüst et al., 2012).

Advanced Material Applications

Liquid Crystalline Properties

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles showed that some of the synthesized compounds exhibit smectic or nematic phases, indicating their high potential as liquid crystalline monomers for advanced material applications (G. Jian et al., 2014).

Organic Light Emitting Diodes (OLEDs)

Iridium(III) complexes with 1,2,4-oxadiazole-based ancillary ligands were developed for use in OLEDs. These complexes exhibited green phosphorescence with high photoluminescence quantum efficiency, demonstrating their application in creating efficient OLEDs with low efficiency roll-off (Yi Jin et al., 2014).

Future Directions

The future directions of “5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole” and similar compounds could involve their potential applications in various fields. For example, trifluoromethoxyphenyl-based polymers have been studied as promising anodic materials for electrochromic devices .

properties

IUPAC Name

5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)19-10-6-4-8(5-7-10)11-17-12(20-18-11)9-2-1-3-9/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGNFPHBAWESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

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